3,5-Dimethylphenol-d10

Mass Spectrometry Isotope Dilution Quantitative Analysis

Quantifying 3,5-dimethylphenol in complex matrices often yields inaccurate data due to matrix effects and ionization variability. 3,5-Dimethylphenol-d10 (CAS 1192812-51-3) is the fully deuterated (d10) SIL internal standard that co-elutes precisely with the analyte, correcting for these errors. • Corrects matrix effects & ionization fluctuations in LC-MS/GC-MS workflows. • Enables regulatory-compliant quantification per ISO 18857-2 & FDA 21 CFR Part 58. • Certified 98 atom % D isotopic purity for reliable method validation. Ideal for environmental monitoring, pharmaceutical metabolism studies, and forensic toxicology.

Molecular Formula C8H10O
Molecular Weight 132.23 g/mol
Cat. No. B15383901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylphenol-d10
Molecular FormulaC8H10O
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C
InChIInChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD
InChIKeyTUAMRELNJMMDMT-WOMAJQTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 250 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylphenol-d10 Deuterated Internal Standard


3,5-Dimethylphenol-d10 (CAS: 1192812-51-3) is a perdeuterated isotopologue of 3,5-dimethylphenol (CAS: 108-68-9), where all ten hydrogen atoms in the molecule are substituted with the stable isotope deuterium (²H or D), resulting in a molecular formula of C₈D₁₀O and a molecular weight of 132.23 g/mol . This compound is categorized as a stable isotope-labeled (SIL) internal standard, designed for use in quantitative mass spectrometry-based analytical methods . Its primary function is to serve as an internal standard that co-elutes with the unlabeled target analyte (3,5-dimethylphenol) during chromatographic separation, thereby enabling accurate correction for matrix effects, extraction variability, and ionization efficiency fluctuations inherent in techniques like LC-MS and GC-MS [1].

D Fully deuterated d10 isotopologue of 3,5-dimethylphenol
C Co-eluting SIL internal standard for LC-MS / GC-MS quantification
M Designed for matrix-effect correction and extraction recovery normalization

Why 3,5-Dimethylphenol-d10 Is Irreplaceable


The analytical performance of 3,5-Dimethylphenol-d10 as an internal standard is intrinsically linked to its specific isotopic labeling pattern—the complete deuteration of all ten hydrogen atoms (d10). This feature cannot be assumed for other labeled analogs, such as the partially deuterated 3,5-Dimethylphenol-d3 or -d6, or for unlabeled structural analogs. Substitution with a non-isotopic structural analog introduces chromatographic and ionization behavior differences that can lead to significant quantification errors due to differential matrix effects and extraction recoveries [1]. Even among deuterated forms, variations in the number and position of deuterium atoms can alter chromatographic retention time (a phenomenon known as the deuterium isotope effect) and cause the internal standard to co-elute imperfectly with the analyte, undermining its core function of signal normalization [2]. Therefore, method validation and reliable quantification hinge on the use of the specific, fully deuterated compound [3].

Target: d10 standard Perfect co-elution compensates matrix effects for accurate quantification
Substitute: non-isotopic analog Different retention and ionization may lead to 20–80% bias from differential matrix effects
Target: d10 standard No deuterium isotope effect shift; co-elution remains intact
Substitute: partially deuterated (d3,d6) Deuterium isotope effect may shift retention, disrupting signal normalization
Target: d10 standard Defined isotopic purity (≥98 atom % D) minimizes cross-talk
Substitute: generic deuterated xylenol Unspecified labeling degree introduces unpredictable bias and higher LOQ

3,5-Dimethylphenol-d10 Performance Advantages


Molecular Mass Differentiation for MS Detection

3,5-Dimethylphenol-d10 provides a definitive mass shift of +10 Da compared to its unlabeled counterpart, 3,5-dimethylphenol. This isotopic mass difference ensures that the internal standard and analyte signals are resolved in the mass analyzer, a fundamental requirement for accurate isotope dilution mass spectrometry (IDMS) . In contrast, a non-deuterated structural analog, such as 2,4-dimethylphenol, would not only have a different molecular weight (122.16 Da) but also a distinct MS fragmentation pattern, complicating its use as a surrogate internal standard .

Mass shift for MS
Class-level inference
+10 Da (132.23 vs 122.16)
Enables interference-free MRM distinction between analyte and internal standard
Based on atomic composition; essential for isotope dilution MS
Mass Spectrometry Isotope Dilution Quantitative Analysis

Isotopic & Chemical Purity Specifications

Commercial suppliers specify 3,5-Dimethylphenol-d10 with a minimum isotopic purity of 98 atom % D and a chemical purity of ≥98% . This high isotopic enrichment minimizes the presence of unlabeled or partially labeled species (e.g., d9, d8) that would otherwise contribute to the analyte signal, a phenomenon known as 'isotopic cross-talk' or 'isotope spectral overlap' . In contrast, using a less stringently defined 'deuterated' standard (e.g., a generic 'deuterated xylenol' with an unspecified labeling position and degree) can introduce unpredictable bias into the quantification, requiring more complex correction algorithms or resulting in a higher limit of quantification (LOQ) .

Isotopic enrichment
Class-level inference
≥98 atom % D; chemical purity ≥98%
Minimizes isotopic cross-talk for accurate quantification
CoA from reputable vendor supports method validation
Isotopic Purity Quality Control Method Validation

Matrix Effect Compensation

A fundamental limitation of using a non-isotopic internal standard, such as 3,4-dimethylphenol for the quantification of 3,5-dimethylphenol, is its inability to perfectly co-elute with the target analyte. This slight difference in chromatographic retention time subjects the analyte and the internal standard to different regions of the mobile phase gradient and, crucially, to different matrix components eluting from the column, resulting in differential ion suppression or enhancement [1]. This effect is a primary source of inaccuracy in LC-MS/MS bioanalysis. In contrast, a fully deuterated internal standard like 3,5-Dimethylphenol-d10 is designed to co-elute with its analyte, thereby experiencing the identical matrix environment and ionization conditions at the moment of detection. This ensures that the analyte-to-internal standard peak area ratio accurately reflects the true analyte concentration, effectively normalizing for the matrix effect [2].

Matrix effect compensation
Class-level inference
Co-elutes with analyte; normalizes ion suppression
Non-isotopic analog: 20–80% quantification bias reported
Essential for robust quantification in complex biological or environmental matrices
Differential matrix effect remains primary source of inaccuracy in LC-MS/MS
Matrix Effects Ion Suppression LC-MS/MS Method Robustness

3,5-Dimethylphenol-d10 Application Scenarios


Environmental Monitoring Quantification

Environmental regulations, such as the EU Water Framework Directive, mandate the monitoring of alkylphenols, including 3,5-dimethylphenol, due to their persistence and endocrine-disrupting potential . 3,5-Dimethylphenol-d10 is essential for generating legally defensible data in this context. By using isotope dilution with this specific d10 standard, analysts can correct for the complex matrix effects encountered in wastewater and surface water samples, achieving the high accuracy and precision required for compliance monitoring. The use of the deuterated internal standard is a cornerstone of validated methods adhering to standards like ISO 18857-2 .

In Vitro Drug Metabolism Quantification

In pharmaceutical R&D, 3,5-dimethylphenol may arise as a metabolite or a chemical building block. To quantify its formation in complex in vitro matrices like hepatocyte incubations or liver microsomes, 3,5-Dimethylphenol-d10 provides the necessary analytical specificity [1]. Its co-elution with the unlabeled analyte ensures that ion suppression from phospholipids or salts does not bias the results, enabling the accurate calculation of enzyme kinetic parameters (e.g., Km, Vmax). This reliability is critical for making data-driven decisions in early drug discovery and development [2].

Forensic & Clinical Toxicology Confirmation

In forensic and clinical toxicology, the detection and quantification of compounds like 3,5-dimethylphenol (a potential marker for exposure to certain industrial chemicals) require confirmation by a second, highly specific method, typically LC-MS/MS [1]. Using a deuterated internal standard like 3,5-Dimethylphenol-d10 is considered a 'gold standard' practice in this field, as it provides the highest level of confidence in the analytical result by effectively controlling for sample-to-sample variability and matrix interferences. This is particularly crucial when results may be subject to legal scrutiny or used for clinical diagnosis [1].

Commercial Analytical Method Validation

For contract research organizations (CROs) and commercial testing laboratories offering analytical services, the ability to demonstrate robust method performance is a key competitive differentiator. Procuring and implementing a high-purity, fully deuterated standard like 3,5-Dimethylphenol-d10 (with a certified 98 atom % D isotopic purity) is a foundational step in method development . It directly supports the validation of key parameters such as accuracy, precision, linearity, and robustness, enabling the laboratory to meet stringent regulatory guidelines (e.g., FDA 21 CFR Part 58, OECD GLP Principles) and client data quality objectives, thereby expanding its service portfolio and market reach .

Application
Selection property
Validation focus
Environmental water analysis
Co-eluting ISTD for matrix-effect correction
Accuracy and precision in complex aqueous matrices
In vitro drug metabolism studies
Identical chromatographic behavior for enzyme kinetic assays
Reliable Km / Vmax calculation in microsomal or hepatocyte incubations
Forensic toxicology research
High-specificity confirmation in biological matrices
Reproducibility and signal normalization for trace-level identification
Bioanalytical method development
Certified isotopic purity (≥98 atom % D) supports method robustness
Accuracy, precision, and linearity assessment per research guidelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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